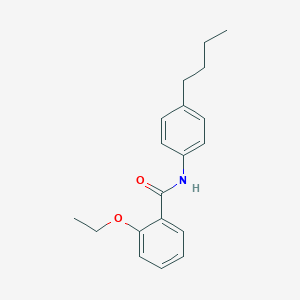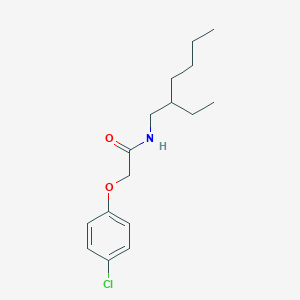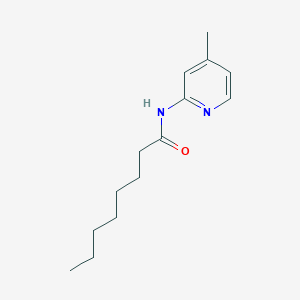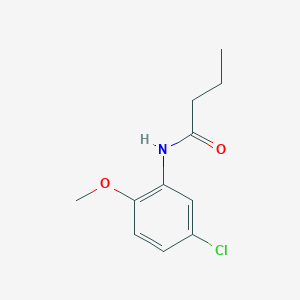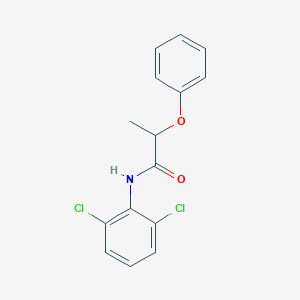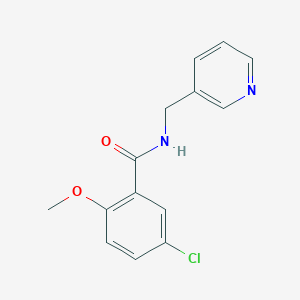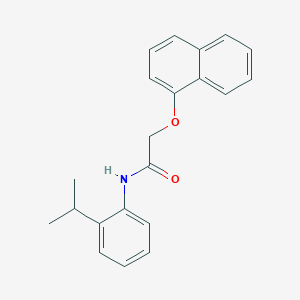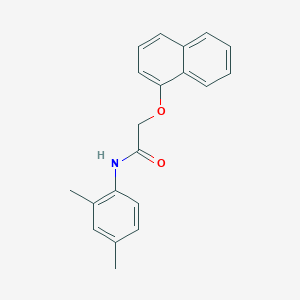
N-(3-methoxyphenyl)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxyphenyl)pentanamide, also known as N-3-methoxyphenylpentanamide or MPHP, is a chemical compound that belongs to the cathinone family. It is a synthetic stimulant that has gained popularity in recent years due to its psychoactive effects. MPHP is structurally similar to other cathinones such as methcathinone and mephedrone, which are known for their stimulant and euphoric effects.
作用機序
The mechanism of action of MPHP involves the inhibition of dopamine reuptake in the brain. Dopamine is a neurotransmitter that is responsible for regulating mood, motivation, and pleasure. MPHP binds to the dopamine transporter protein, which prevents the reuptake of dopamine into the presynaptic neuron. This results in an increase in dopamine levels in the synaptic cleft, which leads to the stimulant and euphoric effects of MPHP.
Biochemical and Physiological Effects
MPHP has several biochemical and physiological effects on the body. The main effect is the increase in dopamine levels in the brain, which leads to the stimulant and euphoric effects. MPHP also increases the levels of norepinephrine and serotonin in the brain, which are neurotransmitters that are involved in the regulation of mood and arousal.
実験室実験の利点と制限
MPHP has several advantages and limitations for lab experiments. One of the main advantages is its ability to act as a dopamine reuptake inhibitor, which makes it a useful tool for studying the dopamine system in the brain. MPHP can also be used to study the effects of dopamine on behavior and cognition. However, one of the limitations of MPHP is its potential for abuse and addiction, which can make it difficult to control in laboratory settings.
将来の方向性
There are several future directions for the study of MPHP. One area of research is the development of new synthetic cathinones that have improved pharmacological properties and fewer side effects. Another area of research is the development of new therapies for addiction and substance abuse that target the dopamine system in the brain. MPHP can also be used to study the effects of dopamine on various neurological disorders such as Parkinson's disease and schizophrenia.
Conclusion
In conclusion, N-(3-methoxyphenyl)pentanamide or MPHP is a synthetic stimulant that has gained popularity in recent years due to its psychoactive effects. MPHP has been the subject of several scientific studies, which have revealed its mechanism of action, biochemical and physiological effects, and potential applications in various fields. MPHP has several advantages and limitations for lab experiments, and there are several future directions for the study of this compound.
合成法
The synthesis of MPHP involves the reaction of 3-methoxyphenylacetonitrile with pentanoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified using column chromatography to obtain pure MPHP. This synthesis method has been described in detail in various research papers and is considered reliable for the production of MPHP in the laboratory.
科学的研究の応用
MPHP has been the subject of several scientific studies due to its potential applications in various fields. One of the main research areas is in the field of neuroscience, where MPHP has been studied for its effects on the brain. Studies have shown that MPHP acts as a dopamine reuptake inhibitor, which increases the levels of dopamine in the brain. This increase in dopamine levels is responsible for the stimulant and euphoric effects of MPHP.
特性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
N-(3-methoxyphenyl)pentanamide |
InChI |
InChI=1S/C12H17NO2/c1-3-4-8-12(14)13-10-6-5-7-11(9-10)15-2/h5-7,9H,3-4,8H2,1-2H3,(H,13,14) |
InChIキー |
GTOPUAOSJZXWID-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC(=CC=C1)OC |
正規SMILES |
CCCCC(=O)NC1=CC(=CC=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{2-methyl-5-[(2-phenoxypropanoyl)amino]phenyl}-2-phenoxypropanamide](/img/structure/B291420.png)
